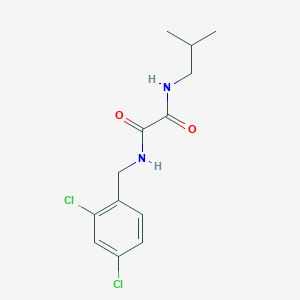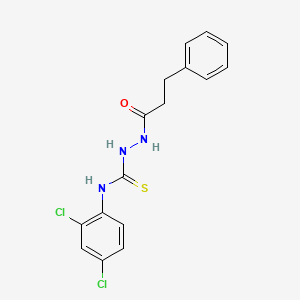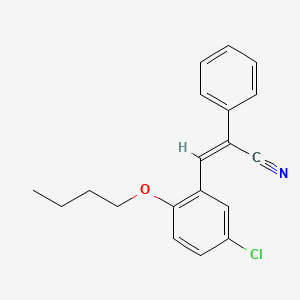![molecular formula C17H18ClNOS B4792949 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4792949.png)
4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide
Overview
Description
4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide, also known as CMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMTB belongs to the class of benzamide derivatives and has been shown to exhibit various biological activities such as anti-inflammatory, antitumor, and neuroprotective effects. In
Scientific Research Applications
4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has also been studied for its anti-inflammatory effects, which could have implications in the treatment of inflammatory diseases such as arthritis. Additionally, 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is not fully understood, but it has been shown to interact with various molecular targets in the body. 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has also been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. In vivo studies have shown that 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide can reduce the severity of inflammation in animal models of arthritis and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide in lab experiments is that it has been shown to exhibit multiple biological activities, which could make it useful in a variety of research fields. Additionally, 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been reported to have low toxicity, which could make it a safe compound to use in experiments. However, one limitation of using 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide. One area of interest is the development of 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide in the regulation of autophagy, a cellular process involved in the degradation of damaged or unnecessary cellular components. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide and its potential therapeutic applications in various disease states.
In conclusion, 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(2-methylbenzylthio)ethanol in the presence of triethylamine. 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. The exact mechanism of action of 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is not fully understood, but it has been shown to interact with various molecular targets in the body. 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide has been shown to exhibit various biochemical and physiological effects in the body, and it has advantages and limitations for lab experiments. There are several future directions for research on 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide, including the development of derivatives with improved potency and selectivity and the investigation of its role in the regulation of autophagy.
properties
IUPAC Name |
4-chloro-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-4-2-3-5-15(13)12-21-11-10-19-17(20)14-6-8-16(18)9-7-14/h2-9H,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCSZACHIXUKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4792879.png)


![N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4792898.png)

![3-[(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4792905.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4792913.png)
![5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4792919.png)
![4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide](/img/structure/B4792926.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4792929.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4792938.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4792943.png)

amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4792971.png)